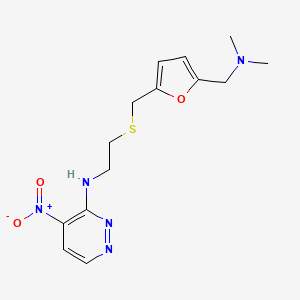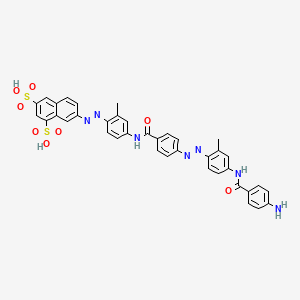
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes diazotization reactions, where aromatic amines are converted into diazonium salts, followed by coupling reactions with other aromatic compounds. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. The final product is often purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve acidic or basic environments and specific catalysts.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in plastics and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this process. In biological systems, the compound can interact with proteins and other biomolecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and as a precursor for various compounds.
Amino acids and related compounds: Used in various biochemical applications and known for their reactivity with specific reagents.
Uniqueness
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid is unique due to its complex structure and intense coloration, making it highly valuable in applications requiring stable and vibrant dyes. Its ability to undergo various chemical reactions also adds to its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
71033-07-3 |
|---|---|
Fórmula molecular |
C38H31N7O8S2 |
Peso molecular |
777.8 g/mol |
Nombre IUPAC |
7-[[4-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]benzoyl]amino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C38H31N7O8S2/c1-22-17-29(40-37(46)24-3-8-27(39)9-4-24)13-15-34(22)44-42-28-10-5-25(6-11-28)38(47)41-30-14-16-35(23(2)18-30)45-43-31-12-7-26-19-32(54(48,49)50)21-36(33(26)20-31)55(51,52)53/h3-21H,39H2,1-2H3,(H,40,46)(H,41,47)(H,48,49,50)(H,51,52,53) |
Clave InChI |
DMGVTARMLHXIOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


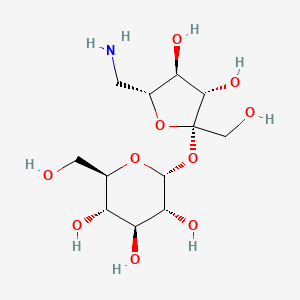
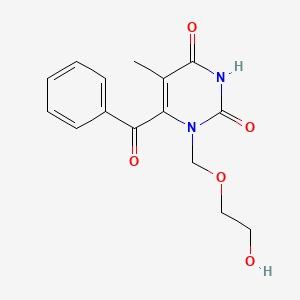
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
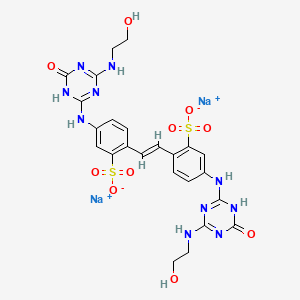
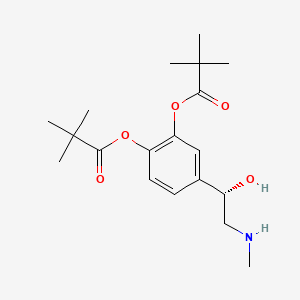
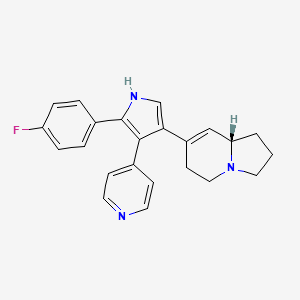
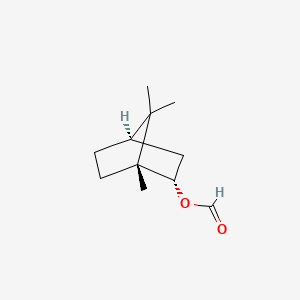
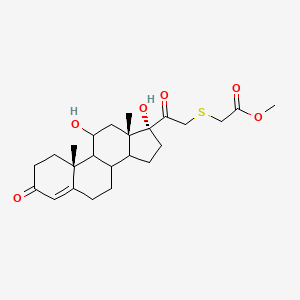
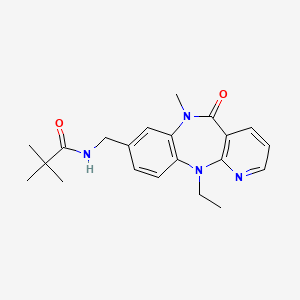
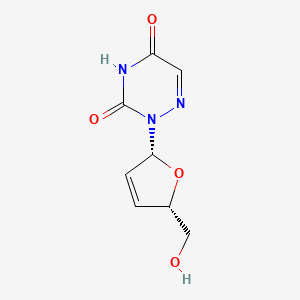

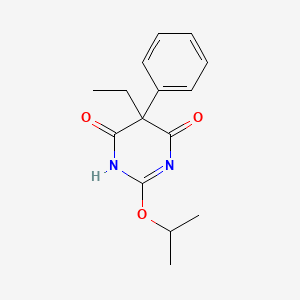
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)
